7-(butylthio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine
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Overview
Description
Molecular Structure Analysis
The pyridazine ring, a core component of this compound, is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Physical and Chemical Properties Analysis
The pyridazine ring, a key component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Scientific Research Applications
Synthesis and Characterization
Compounds within this chemical class have been synthesized and characterized for their structural and functional properties. For instance, derivatives of pyrazolo[3,4-d]pyridazine have been explored for their synthesis methodologies, showcasing their versatility in creating a range of biologically active compounds. The detailed characterization through techniques such as NMR, IR spectroscopy, and X-ray crystallography provides a foundation for understanding their potential applications in drug design and development (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Antiproliferative Activities
Several studies have focused on the cytotoxic and antiproliferative effects of pyrazolo[3,4-d]pyridazine derivatives against various cancer cell lines. These compounds have been evaluated for their potential as anticancer agents, with promising results showing significant inhibitory effects on tumor cell growth (Nassar et al., 2016). Such findings underscore the importance of these compounds in the development of new therapeutic options for cancer treatment.
Anti-inflammatory Activities
The anti-inflammatory properties of pyrazolo[3,4-d]pyridazine derivatives have also been investigated. Some compounds have demonstrated significant anti-inflammatory activities in vivo, suggesting their potential use in treating inflammation-related conditions (Mohamed, Kamel, & Abd El-hameed, 2013). This aspect of research highlights the therapeutic versatility of the chemical class, extending its potential applications beyond oncology.
Antimicrobial Activities
Additionally, the antimicrobial efficacy of these compounds has been explored, with several derivatives showing high activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings indicate the potential of pyrazolo[3,4-d]pyridazine derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Akbas & Berber, 2005).
Future Directions
The pyridazine ring, a core component of this compound, has been shown to be a ‘privileged structure’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . Therefore, it’s reasonable to expect that future research may continue to explore the potential of this compound and similar structures in drug discovery and development .
Properties
IUPAC Name |
7-butylsulfanyl-1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-5-10-23-17-16-13(12(2)19-20-17)11-18-21(16)14-8-6-7-9-15(14)22-3/h6-9,11H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACMPGYFLUUECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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